molecular formula C5H2Cl2O2 B105284 2-Furancarbonyl chloride, 5-chloro- CAS No. 24078-79-3

2-Furancarbonyl chloride, 5-chloro-

Cat. No. B105284
CAS RN: 24078-79-3
M. Wt: 164.97 g/mol
InChI Key: RKSXGRQSAQOXJO-UHFFFAOYSA-N
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Description

2-Furancarbonyl chloride, 5-chloro-, also known as 5-Chloro-2-furoyl Chloride, is a chemical compound with the molecular formula C5H2Cl2O2 and a molecular weight of 164.97 . It is used in various scientific research areas.


Synthesis Analysis

While there is no extensive research on the specific synthesis of 5-chloro-2-furancarbonyl chloride, its chemical structure suggests potential in various areas of scientific research. The presence of a furan ring and an acyl chloride group makes this compound a potential candidate for the development of kinase inhibitors.


Molecular Structure Analysis

The molecular structure of 2-Furancarbonyl chloride, 5-chloro- consists of a furan ring attached to an acyl chloride group . The IUPAC Standard InChI is InChI=1S/C5H3ClO2/c6-5(7)4-2-1-3-8-4/h1-3H .


Chemical Reactions Analysis

The reactive acyl chloride functionality allows 5-chloro-2-furancarbonyl chloride to participate in various organic reactions, potentially serving as a building block for the synthesis of more complex molecules with desired properties.


Physical And Chemical Properties Analysis

5-Chloro-2-furancarbonyl Chloride is a liquid at room temperature . It has a boiling point of 174 °C and a refractive index of 1.53 . It is also combustible .

Scientific Research Applications

Pharmaceutical Intermediates

5-chlorofuran-2-carbonyl chloride is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its reactivity with amines, alcohols, and other nucleophiles makes it a valuable building block for the construction of complex molecules, including potential drug candidates. For instance, it can be used to synthesize furan-based ring systems that are prevalent in many bioactive molecules .

Material Science

In material science, this compound serves as a precursor for the development of furan-based polymers. These polymers exhibit unique properties such as thermal stability and chemical resistance, making them suitable for high-performance applications .

Agrochemical Synthesis

The reactivity of 5-chlorofuran-2-carbonyl chloride allows for its use in the synthesis of agrochemicals. It can be incorporated into pesticide and herbicide formulations to improve their efficacy and stability under various environmental conditions .

Organic Synthesis Research

Researchers in organic chemistry employ 5-chlorofuran-2-carbonyl chloride for the synthesis of complex organic molecules. It is particularly useful in the study of furan chemistry and the exploration of novel furan-based reactions and transformations .

Catalyst and Reagent Development

This compound is also used in the development of catalysts and reagents that facilitate various chemical reactions. Its ability to form stable intermediates is exploited in catalytic cycles, particularly in the field of organocatalysis .

Analytical Chemistry

In analytical chemistry, derivatives of 5-chlorofuran-2-carbonyl chloride can be used as standards or reagents in chromatographic analysis and other analytical techniques to quantify or detect the presence of furan compounds in mixtures .

Biochemistry Research

In biochemistry, the compound’s derivatives are used to probe the function of enzymes that interact with furan rings. This can help in understanding enzyme mechanisms and designing enzyme inhibitors .

Concrete Additive Research

5-chlorofuran-2-carbonyl chloride has been mentioned in the context of chemical research for the preparation of multifunctional composite additives for concrete. This application takes advantage of the compound’s reactivity to improve the properties of concrete mixtures .

Safety and Hazards

5-Chloro-2-furancarbonyl Chloride is classified as a dangerous substance. It is combustible and can cause severe skin burns and eye damage . It may also cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle this chemical with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

5-chlorofuran-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2O2/c6-4-2-1-3(9-4)5(7)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSXGRQSAQOXJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70484252
Record name 2-Furancarbonyl chloride, 5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70484252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Furancarbonyl chloride, 5-chloro-

CAS RN

24078-79-3
Record name 2-Furancarbonyl chloride, 5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70484252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-furancarbonyl Chloride
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